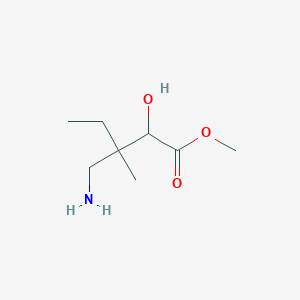![molecular formula C11H21NO B13645972 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel . This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can then be converted into the desired alcohol through further reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation over Raney nickel can reduce oximes to amines.
Substitution: Reactions with potassium iodide and sodium azide can yield 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes.
Common Reagents and Conditions
Oxidation: Copper catalysts and nitroxyl radicals (e.g., ABNO) under aerobic conditions.
Reduction: Raney nickel as a catalyst for hydrogenation.
Substitution: Potassium iodide and sodium azide for halogenation and azidation reactions.
Major Products
Oxidation: Carbonyl compounds (aldehydes and ketones).
Reduction: Amines.
Substitution: Iodo and azido derivatives.
Scientific Research Applications
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it acts as a catalyst in the presence of copper and nitroxyl radicals, facilitating the conversion of alcohols to carbonyl compounds . The specific molecular targets and pathways involved in its biological and medicinal applications are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol: Similar structure but with a benzyl group instead of a propyl group.
3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ol: Contains a tert-butoxycarbonyl group, offering different reactivity and applications.
Uniqueness
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and catalysis .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-propyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-7-9-4-3-5-10(8-12)11(9)13/h9-11,13H,2-8H2,1H3 |
InChI Key |
GGFHVKMZUJQJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CCCC(C1)C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


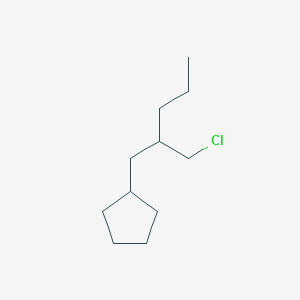
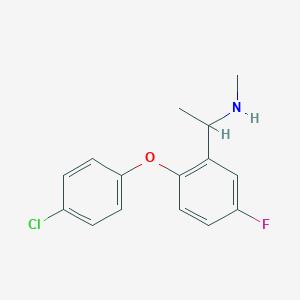
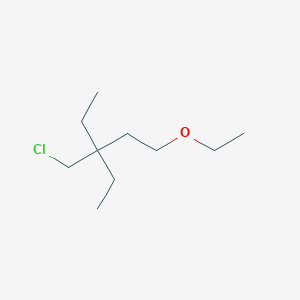
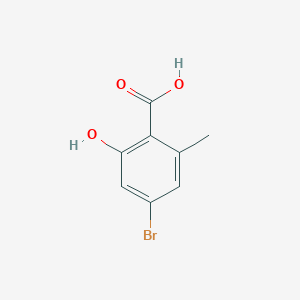
![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
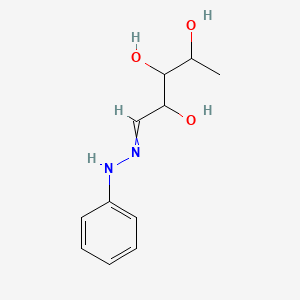
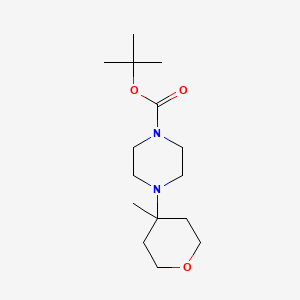
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
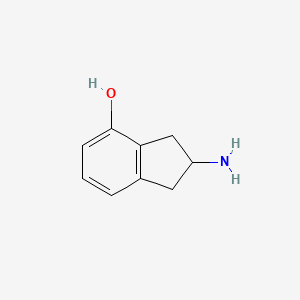
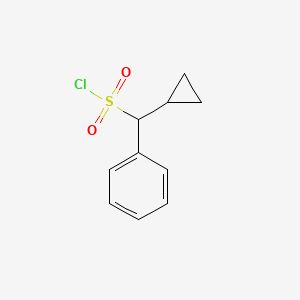
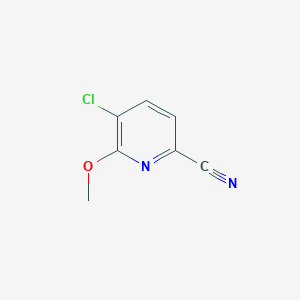

![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
